molecular formula C18H11F5N2O2S B2981599 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate CAS No. 1396768-85-6

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate

Cat. No.: B2981599
CAS No.: 1396768-85-6
M. Wt: 414.35
InChI Key: ACOPLRRLTIBBLQ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate is a complex organic compound that features a trifluoromethyl group attached to a benzo[d]thiazole ring, an azetidine ring, and a difluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate typically involves multiple steps. One common approach is to start with the formation of the benzo[d]thiazole ring, followed by the introduction of the trifluoromethyl group. The azetidine ring is then constructed, and finally, the difluorobenzoate ester is attached. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more environmentally friendly processes to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl and difluorobenzoate groups can enhance the compound’s ability to interact with biological molecules, such as enzymes or receptors, by increasing its lipophilicity and stability. This can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both trifluoromethyl and difluorobenzoate groups enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 2,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F5N2O2S/c19-9-4-5-11(13(20)6-9)16(26)27-10-7-25(8-10)17-24-15-12(18(21,22)23)2-1-3-14(15)28-17/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOPLRRLTIBBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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